molecular formula C11H11NOS B15167757 8-methyl-2-methylsulfanyl-1H-quinolin-4-one CAS No. 625855-87-0

8-methyl-2-methylsulfanyl-1H-quinolin-4-one

Cat. No.: B15167757
CAS No.: 625855-87-0
M. Wt: 205.28 g/mol
InChI Key: BNPWWBQVSFHFMK-UHFFFAOYSA-N
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Description

8-methyl-2-methylsulfanyl-1H-quinolin-4-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of both sulfur and nitrogen atoms in the structure of this compound contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-2-methylsulfanyl-1H-quinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-1-methyl-1H-quinolin-2-one with diphenyl disulfide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction affords the sulfanyl-1H-quinolin-2-one derivative, which can be further treated with phosphorus oxychloride (POCl₃) followed by sodium azide to yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-2-methylsulfanyl-1H-quinolin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

8-methyl-2-methylsulfanyl-1H-quinolin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-methyl-2-methylsulfanyl-1H-quinolin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases and kinases, which are essential for DNA replication and cell division. Additionally, it can modulate signaling pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    4-hydroxy-2-quinolone: Another quinoline derivative with similar biological activities.

    2-methyl-4-quinolinol: Shares structural similarities and exhibits comparable reactivity.

    8-hydroxyquinoline: Known for its antimicrobial properties and used in various applications.

Uniqueness

8-methyl-2-methylsulfanyl-1H-quinolin-4-one is unique due to the presence of both methyl and methylsulfanyl groups, which enhance its chemical reactivity and biological activity.

Properties

CAS No.

625855-87-0

Molecular Formula

C11H11NOS

Molecular Weight

205.28 g/mol

IUPAC Name

8-methyl-2-methylsulfanyl-1H-quinolin-4-one

InChI

InChI=1S/C11H11NOS/c1-7-4-3-5-8-9(13)6-10(14-2)12-11(7)8/h3-6H,1-2H3,(H,12,13)

InChI Key

BNPWWBQVSFHFMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C=C(N2)SC

Origin of Product

United States

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